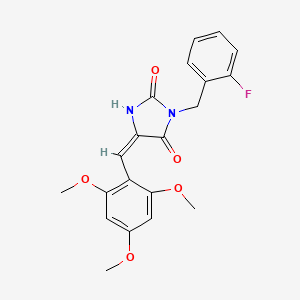![molecular formula C26H29FN2O3S B11592341 (5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11592341.png)
(5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, an ethoxy group, a fluorophenyl group, and a sulfanylideneimidazolidinone core
Méthodes De Préparation
The synthesis of (5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the imidazolidinone core, followed by the introduction of the cyclohexyl group, the ethoxy group, and the fluorophenyl group. The final step involves the formation of the sulfanylidene group. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
(5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Substitution reactions can occur at various positions on the molecule, with common reagents including halogens and nucleophiles.
Addition: Addition reactions may involve the addition of small molecules such as hydrogen or halogens to the double bonds present in the compound.
Applications De Recherche Scientifique
(5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe for studying specific biological pathways or as a ligand for binding to certain proteins.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific molecular targets.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
(5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one can be compared with similar compounds such as:
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Acetylacetone: Another compound with a similar keto-enol tautomerism.
Diketene: A compound used in the synthesis of various organic molecules.
Propriétés
Formule moléculaire |
C26H29FN2O3S |
|---|---|
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
(5Z)-3-cyclohexyl-5-[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C26H29FN2O3S/c1-3-31-24-16-18(13-14-23(24)32-17-19-9-7-8-12-21(19)27)15-22-25(30)29(26(33)28(22)2)20-10-5-4-6-11-20/h7-9,12-16,20H,3-6,10-11,17H2,1-2H3/b22-15- |
Clé InChI |
HVGVLCWQXXFRHH-JCMHNJIXSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3)OCC4=CC=CC=C4F |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2C)C3CCCCC3)OCC4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(4-bromophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11592260.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B11592276.png)
![2-[(2-amino-1,3-benzothiazol-6-yl)oxy]-N,N,N-trimethylethanaminium](/img/structure/B11592287.png)
![2-{(4E)-4-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B11592303.png)
![[(4-Ethylphenyl)carbamoyl]methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B11592308.png)
![(2E)-2-cyano-N-ethyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11592310.png)
![(2E)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11592313.png)
![2,4-bis(propylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B11592324.png)
![(6Z)-6-(4-methoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11592328.png)
![5-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11592333.png)
![(4E)-2-(4-methoxyphenyl)-4-[(3-nitrophenyl)imino]-4H-chromen-6-ol](/img/structure/B11592336.png)
![4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B11592339.png)

![N-(3-methylphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B11592349.png)
